molecular formula C8H20AlLiO2 B1141842 LITHIUM ALUMINUM HYDRIDE BIS(TETRAHYDRO CAS No. 123439-81-6

LITHIUM ALUMINUM HYDRIDE BIS(TETRAHYDRO

Cat. No. B1141842
CAS RN: 123439-81-6
M. Wt: 182.17
InChI Key:
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Description

Synthesis Analysis

LiAlH4 is traditionally synthesized through the reaction between lithium hydride (LiH) and aluminum chloride (AlCl3) under specific conditions. A novel low-energy route for regenerating LiAlH4 from LiH and Ti-catalyzed Al in a tetrahydrofuran slurry has been demonstrated, forming the adduct LiAlH4.4THF, which can be desolvated to yield crystalline LiAlH4 (Graetz, Wegrzyn, & Reilly, 2008). Additionally, a "one-step" synthesis approach has been reported where lithium tetrahydroaluminate reacts with aluminum chloride in an ether-toluene mixture at temperatures ≥90°C, yielding nonsolvated aluminum hydride with high yield and purity (Bulychev, Storozhenko, & Fokin, 2009).

Molecular Structure Analysis

LiAlH4's structure is characterized by the aluminum atom covalently bonded to four hydride ions, with lithium ions balancing the charge. This arrangement facilitates the unique reducing capabilities of LiAlH4. Complexes such as lithium diamidoaluminum dihydride and heteroleptic lithium tetraamidoaluminum species have been synthesized, showcasing the structural versatility of LiAlH4-based compounds (Gardiner, Lawrence, & Raston, 1999).

Chemical Reactions and Properties

LiAlH4 is renowned for its role as a homogeneous catalyst for the selective hydrogenation of unsaturated compounds, demonstrating the ability to donate hydrogen atoms for the reduction process (Slaugh, 1966). It is also involved in addition reactions with olefins catalyzed by zirconium tetrachloride, offering a convenient method for hydrogenation or preparation of haloalkanes from olefins (Sato, Sato, & Satō, 1976).

Physical Properties Analysis

The physical properties of LiAlH4, such as its crystalline form and solubility in common organic solvents, significantly affect its reactivity and application in chemical syntheses. The nanoconfinement of LiAlH4 in high surface area graphite has shown remarkable improvements in hydrogen storage properties, indicating the material's potential in energy storage applications (Wang, Rawal, Quadir, & Aguey‐Zinsou, 2017).

Chemical Properties Analysis

LiAlH4's chemical properties, such as its reactivity towards functional groups, have been extensively explored. It acts as a powerful reducing agent for aldehydes, ketones, epoxides, esters, carboxylic acids, and amides, among others. Its selectivity and rapid reaction rates make it a valuable tool in organic synthesis (Brown, 2011).

Scientific Research Applications

Hydrogen Storage and Energy Applications

Lithium aluminum hydride (LiAlH₄) is recognized for its significant potential in hydrogen storage, characterized by high gravimetric and volumetric hydrogen density, and a low decomposition temperature. It does not form directly under reasonable hydrogen pressures, leading to research on new regeneration routes from dehydrogenated products like LiH and Al. A study demonstrated a low-energy route to regenerate LiAlH₄ from LiH and Ti-catalyzed Al, offering an equilibrium hydrogen pressure of just under 1 bar at 300 K, indicating its viability for practical hydrogen storage applications (Graetz, Wegrzyn, & Reilly, 2008). Furthermore, lithium aluminum hydride confined in nanoporosity of graphite showed improved hydrogen storage properties, beginning hydrogen desorption near 135°C and demonstrating potential for efficient hydrogen release and rehydrogenation (Wang, Rawal, Quadir, & Aguey-Zinsou, 2017).

Catalytic and Reducing Agent Applications

LiAlH₄ serves as a homogeneous catalyst for selective hydrogenation, as demonstrated in experiments involving the hydrogenation of dienes and alkynes. Its mechanism of action in these reactions was explored, revealing insights into its role as a reducing agent (Slaugh, 1966). It is also a useful reagent for the selective reduction of various polar functional groups, widely utilized in organic syntheses for the reduction of aldehydes, ketones, epoxides, esters, carboxylic acids, amides, nitriles, and halogen compounds, among others (Brown, 2011).

Applications in Light-Emitting Devices

In the field of electronics, lithium hydride (LiH) has been used as an n-dopant in tandem organic light-emitting diodes (OLEDs). This application significantly enhances current efficiency and device lifetime, indicating its potential in improving light-emitting technologies (Ding et al., 2014).

Solar Thermal Energy Storage

LiAlH₄, in combination with aluminum, has been evaluated for its suitability as a thermal energy storage system in concentrating solar power applications. This combination demonstrates reduced operating temperatures and favorable attributes such as high reversibility and good kinetics, making it a potential candidate for solar thermal energy storage (Javadian, Sheppard, Jensen, & Buckley, 2016).

Electrochemical Applications

Electrochemical studies of complex hydrides like AlH3, LiAlH4, and NaAlH4 with lithium have revealed that these compounds undergo a conversion reaction forming LiH and metallic aluminum, indicating their potential in electrochemical applications (Teprovich et al., 2015).

Battery Technology

LiAlH₄ has been explored in battery technology, with applications like the development of a pure aluminum oxide nanowire-based separator for lithium-ion batteries. This separator, free from polymer additives, demonstrates excellent electrochemical properties and enhanced safety at high temperatures (He et al., 2015).

Mechanism of Action

Target of Action

Lithium Aluminum Hydride (LAH), also known as Lithium Alanate, is a powerful reducing agent used in organic synthesis . Its primary targets are polar bonds such as C=O, specifically in esters, carboxylic acids, and amides .

Mode of Action

LAH interacts with its targets by donating hydride ions (H-) to the polar bonds, thereby reducing them . This reduction process involves the nucleophilic attack of the hydride anion on the carbonyl carbon, leading to the formation of an alkoxide anion . This alkoxide anion is then protonated to yield the corresponding alcohol .

Biochemical Pathways

The reduction of esters, carboxylic acids, and amides by LAH leads to the formation of primary alcohols . Similarly, the reduction of ketones results in secondary alcohols . These transformations significantly affect the biochemical pathways of these compounds, altering their reactivity and functionality.

Pharmacokinetics

LAH is highly reactive and can react violently with water, releasing hydrogen gas . It is soluble in non-protic solvents like diethyl ether and tetrahydrofuran .

Result of Action

The result of LAH’s action is the reduction of polar bonds, leading to the formation of alcohols from esters, carboxylic acids, and amides . This transformation can significantly alter the properties of the original compounds, enabling the synthesis of a wide range of organic compounds.

Action Environment

The action of LAH is highly dependent on the environment. It is dangerously reactive towards water and protic solvents, releasing gaseous hydrogen . Therefore, reactions involving LAH are usually carried out under anhydrous and inert conditions to avoid unwanted side reactions . The temperature also plays a crucial role in the reactivity of LAH, with higher temperatures increasing its reactivity .

Safety and Hazards

LiAlH4 is highly reactive and can react violently with water, releasing gaseous hydrogen . It is also highly reactive towards H2O in an exothermic process that leads to the potentially dangerous liberation of H2 gas . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and handling under inert gas .

Future Directions

A reactor has been designed specifically to conduct lithium aluminum hydride reductions in flow . This reactor readily accommodates strong hydrogen gas evolution and allows strict control over the combination of starting material and reductant, the reaction itself, and quenching, all of which are conducted within the confines of the reactor leading to a safe process . This development is part of the movement of fine-chemical manufacturing to a flowed format, which has gained considerable momentum over the last decade .

Biochemical Analysis

Biochemical Properties

Lithium aluminum hydride bis(tetrahydro) plays a crucial role in biochemical reactions by acting as a reducing agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the reduction of functional groups such as esters, carboxylic acids, and amides. The compound donates hydride ions, which are essential for the reduction process. For example, this compound) reduces carboxylic acids to primary alcohols, a reaction that involves the intermediate formation of aldehydes .

Cellular Effects

This compound) influences various cellular processes by altering cell function, signaling pathways, gene expression, and cellular metabolism. It can affect cell signaling pathways by modifying the redox state of cells, leading to changes in gene expression. The compound’s reducing properties can impact cellular metabolism by altering the levels of metabolites and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound) involves the coordination of hydride ions with aluminum ions. This interaction forms a tetrahedral structure around the aluminum center, which facilitates the transfer of hydride ions to target molecules. The compound’s strong reducing properties are due to the polar nature of the aluminum-hydrogen bond, making it a potent reducing agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound) can change over time due to its high reactivity and potential for degradation. The compound is known to react violently with water, releasing hydrogen gas. This reaction can lead to the degradation of the compound, affecting its stability and long-term efficacy in biochemical applications .

Dosage Effects in Animal Models

The effects of this compound) vary with different dosages in animal models. At low doses, the compound can effectively reduce target molecules without causing significant adverse effects. At high doses, it can lead to toxic effects, including oxidative stress and cellular damage. The threshold for these effects depends on the specific application and the sensitivity of the animal model .

Metabolic Pathways

This compound) is involved in various metabolic pathways, primarily through its role as a reducing agent. It interacts with enzymes and cofactors that facilitate the reduction of functional groups in organic molecules. This interaction can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound) is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its efficacy in biochemical applications. The compound’s reactivity and potential for hydrogen gas release also play a role in its transport and distribution .

Subcellular Localization

The subcellular localization of this compound) is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These factors can affect the compound’s activity and function within cells .

properties

InChI

InChI=1S/2C4H8O.Al.Li/c2*1-2-4-5-3-1;;/h2*1-4H2;;/q;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDMEKBOGLCNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CCOC1.C1CCOC1.[Al-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16AlLiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123439-81-6
Record name Lithium aluminum hydride bis(tetrahydrofuran)
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